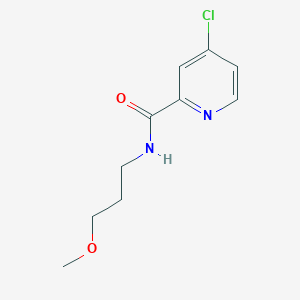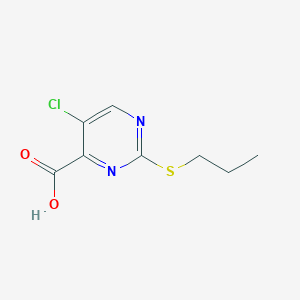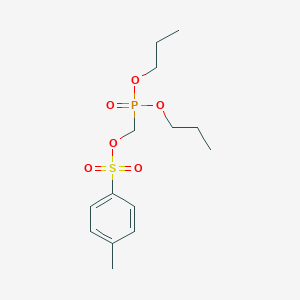
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate typically involves the reaction of dipropoxyphosphoryl chloride with 4-methylbenzenesulfonic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride .
Industrial Production Methods
it is likely that the process involves similar steps to the laboratory synthesis, scaled up to accommodate larger quantities of reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to produce 4-methylbenzenesulfonic acid and dipropoxyphosphoric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: This reaction can be carried out using water or aqueous acids/bases under mild to moderate conditions.
Major Products
Substitution Reactions: The major products are the substituted sulfonate derivatives.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and dipropoxyphosphoric acid.
Applications De Recherche Scientifique
(Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (Dipropoxyphosphoryl)methyl 4-methylbenzenesulfonate is not well-documented. its reactivity is primarily due to the presence of the phosphoryl and sulfonate groups, which can participate in various chemical reactions. The molecular targets and pathways involved are likely related to its interactions with nucleophiles and its ability to undergo hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzothiophene: A sulfur-containing aromatic compound used in the study of desulfurization processes.
4-Methyldibenzothiophene: Similar to dibenzothiophene, it is used in desulfurization studies and has similar chemical properties.
Dibenzophospholes: Phosphorus-containing aromatic compounds with applications in organic electronics and optoelectronic materials.
Propriétés
Formule moléculaire |
C14H23O6PS |
|---|---|
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
dipropoxyphosphorylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H23O6PS/c1-4-10-18-21(15,19-11-5-2)12-20-22(16,17)14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3 |
Clé InChI |
JLZBCLHABDJUDG-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(COS(=O)(=O)C1=CC=C(C=C1)C)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


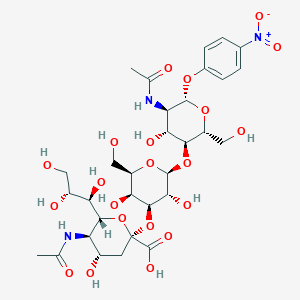

![Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
![3-bromo-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B14890096.png)
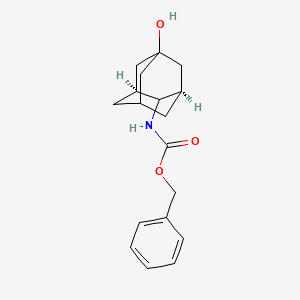
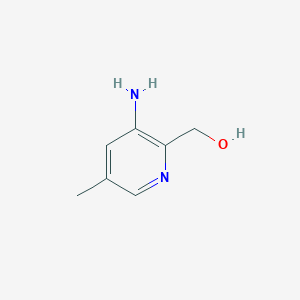
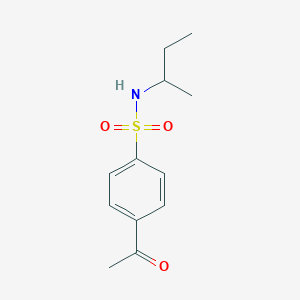
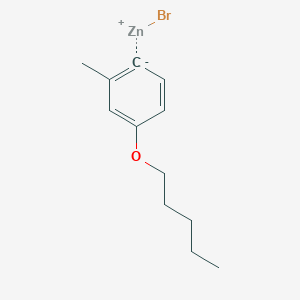
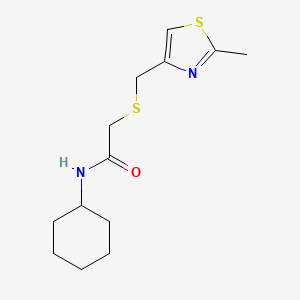
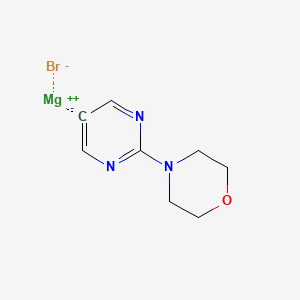
![4-[(Cyclopentyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14890132.png)
![(1S,2S,3S,5S)-3-((3-((1S,2S,3S,4R)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14890140.png)
